molecular formula C27H26FN3O B14949830 (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B14949830
M. Wt: 427.5 g/mol
InChI Key: IXYNYRDZCVBPMT-UHFFFAOYSA-N
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Description

(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a fluorophenyl group, and an indolone core. Its distinct chemical properties make it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Benzylpiperidine Moiety: The benzylpiperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a benzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
  • (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-bromophenyl)imino]-1,3-dihydro-2H-indol-2-one

Uniqueness

Compared to similar compounds, (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

Molecular Formula

C27H26FN3O

Molecular Weight

427.5 g/mol

IUPAC Name

1-[(4-benzylpiperidin-1-yl)methyl]-3-(4-fluorophenyl)iminoindol-2-one

InChI

InChI=1S/C27H26FN3O/c28-22-10-12-23(13-11-22)29-26-24-8-4-5-9-25(24)31(27(26)32)19-30-16-14-21(15-17-30)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2

InChI Key

IXYNYRDZCVBPMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)F)C3=O

Origin of Product

United States

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